Product packaging for 2-(tert-Butyl)-1H-indol-7-ol(Cat. No.:)

2-(tert-Butyl)-1H-indol-7-ol

Cat. No.: B12966040
M. Wt: 189.25 g/mol
InChI Key: NJRJPWHVOBYCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Indole (B1671886) Core Structural Significance in Chemical Biology

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structural motif in a vast array of natural products and synthetic compounds with significant biological activities. chula.ac.thrsc.orgmdpi.com This scaffold's importance is underscored by its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. nih.govnih.gov In the realm of drug discovery, the indole core serves as a versatile framework for the development of therapeutic agents across numerous disease areas, including cancer, inflammation, and infectious diseases. acs.orgmdpi.comsemanticscholar.org Its ability to participate in various chemical interactions and the capacity for substitution at multiple positions allow for the fine-tuning of its pharmacological profile. nih.govnih.gov

The indole nucleus is a key component of many alkaloids, which are naturally occurring compounds often exhibiting potent biological effects. mdpi.comresearchgate.net The diverse pharmacological activities of indole derivatives stem from their ability to interact with a wide range of biological targets, including enzymes and receptors. rsc.orgnih.gov

Distinctive Features of 7-Hydroxyindole (B18039) Subclass in Chemical and Biological Contexts

Within the broader class of indoles, the 7-hydroxyindole subclass possesses distinct chemical and biological characteristics. The hydroxyl group at the 7-position significantly influences the electronic properties of the indole ring and provides a site for further functionalization. nih.gov Research has highlighted the antioxidant and neuroprotective potential of 7-hydroxyindole and its derivatives. nih.gov

Furthermore, studies have demonstrated the antimicrobial and antibiofilm activities of 7-hydroxyindole. researchgate.netacs.org For instance, it has been shown to impact the virulence of Pseudomonas aeruginosa by down-regulating genes associated with quorum sensing and the production of virulence factors. nih.gov This suggests that the 7-hydroxyindole scaffold could be a valuable starting point for the development of novel anti-infective agents. nih.gov The synthesis of 7-hydroxyindoles can be achieved through various methods, and these compounds serve as important intermediates in the preparation of more complex, biologically active molecules.

Specific Research Focus on the 2-(tert-Butyl) Substitution Pattern within the 7-Hydroxyindole Framework

The introduction of a tert-butyl group at the 2-position of the indole ring introduces significant steric bulk. This large alkyl group can profoundly influence the molecule's reactivity and its ability to interact with biological targets. Research on other 2-substituted indoles has shown that the nature of the substituent at this position can dramatically affect biological activity, such as antibacterial and COX-2 inhibitory effects.

The combination of the electronically significant 7-hydroxy group and the sterically demanding 2-tert-butyl group within the same indole scaffold presents a unique chemical entity. Further research is warranted to fully elucidate the specific chemical and biological properties that arise from this particular substitution pattern.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B12966040 2-(tert-Butyl)-1H-indol-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-tert-butyl-1H-indol-7-ol

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-7-8-5-4-6-9(14)11(8)13-10/h4-7,13-14H,1-3H3

InChI Key

NJRJPWHVOBYCSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butyl 1h Indol 7 Ol and Analogous Indole Structures

Strategies for Indole (B1671886) Nucleus Construction

The synthesis of the indole core, particularly with substitution on the benzenoid ring, is a foundational challenge in heterocyclic chemistry. For 7-hydroxyindoles, strategies can be broadly categorized by whether the hydroxyl group is introduced during the ring-forming annulation process or carried through from a pre-functionalized starting material.

Regioselective Annulation Reactions for 7-Hydroxyindole (B18039) Formation

Regioselective annulation reactions aim to construct the bicyclic indole structure from acyclic or monocyclic precursors in a manner that precisely controls the final position of substituents.

One effective strategy involves a domino reaction of arylglyoxals with enamines, which proceeds under catalyst-free conditions to produce 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones in moderate to good yields. rsc.org While this method yields a dihydroindole, subsequent aromatization can provide the fully unsaturated indole core.

A more direct approach to the aromatic 7-substituted indole ring involves a multi-step sequence starting from 2,3-dihalophenols. This method utilizes a directed ortho-metalation, followed by two distinct palladium-catalyzed reactions: a Sonogashira coupling to introduce an alkyne, and a subsequent tandem amination/cyclization. This sequence allows for the regiochemically pure synthesis of 7-alkoxyindoles. nih.gov The alkoxy group serves as a protected form of the target hydroxyl functionality, which can be deprotected in a later step. This highlights a powerful combination of directed metalation and cross-coupling chemistry to achieve specific substitution patterns that are otherwise difficult to access.

Utilization of Precursors Bearing the 7-Hydroxyl Functionality

An alternative to forming the substituted benzene (B151609) ring during cyclization is to begin with a precursor that already contains the required functionality at the correct position. This approach shifts the challenge from regioselective annulation to the effective cyclization of a functionalized starting material.

The directed lithiation of 1-(tert-butoxycarbonyl)indoline (N-Boc-indoline) is a prominent example of this strategy. The Boc protecting group directs lithiation to the C7 position of the indoline (B122111) ring. The resulting 7-lithio species can be quenched with an appropriate electrophile to introduce a variety of substituents. Subsequent dehydrogenation (aromatization) of the indoline ring furnishes the corresponding 7-substituted indole. semanticscholar.org This method provides a reliable route to C7-functionalized indoles by leveraging the directing group ability on a saturated heterocyclic precursor.

The table below summarizes key aspects of these precursor-based strategies.

Table 1: Methodologies for 7-Hydroxyindole Synthesis Using Functionalized Precursors
Starting Material Key Reaction Steps Resulting Intermediate/Product Reference
2,3-Dihalophenol Directed ortho-metalation, Pd-catalyzed Sonogashira coupling, Pd-catalyzed amination/cyclization 7-Alkoxyindole nih.gov
N-Boc-Indoline Directed ortho-lithiation at C7, Electrophilic quench, Dehydrogenation 7-Substituted Indole semanticscholar.org

Approaches for Introducing the 2-(tert-Butyl) Substituent

The introduction of an alkyl group at the C2-position of the indole ring can be accomplished either by direct functionalization of a pre-formed indole nucleus or by incorporating the substituent within one of the synthons used for the indole ring construction. The choice of strategy is often dictated by the steric bulk of the alkyl group.

Direct Alkylation or Related C-C Bond Forming Reactions at the C2-Position

Directly introducing a sterically demanding group like tert-butyl at the C2-position of an indole is challenging. The indole nucleus is inherently more nucleophilic at the C3-position, making selective C2 functionalization difficult. Furthermore, Friedel-Crafts type alkylations with bulky electrophiles often suffer from low yields and poor regioselectivity.

However, modern catalytic methods have enabled highly regioselective C2-alkylations. For example, cationic iridium catalysts, guided by a directing group on the indole nitrogen (such as acetyl or benzoyl), can catalyze the C2-alkylation of indoles with various alkenes. researchgate.net The choice of directing group can even influence whether a linear or branched alkyl product is formed. researchgate.net Another innovative approach involves a light-driven, metal-free protocol that uses the photochemical activity of halogen-bonded complexes to generate carbon-centered radicals that subsequently alkylate the indole C2-position. beilstein-journals.org While these methods have not been specifically reported for the introduction of a tert-butyl group, they represent the forefront of C2-selective C-H functionalization and could potentially be adapted for this purpose.

Incorporation of the tert-Butyl Moiety via Pre-functionalized Synthons

Given the challenges of direct C2-tert-butylation, a more common and effective strategy is to construct the indole ring from precursors that already contain the tert-butyl group. This approach embeds the substituent into the final structure during the ring-forming process.

A powerful example is the synthesis of 2-tert-butyl-1H-indole from N-o-Tolylpivalamide. In this method, the pivalamide (B147659) moiety (which contains the tert-butyl group) is attached to o-toluidine. Treatment with a strong base like n-butyllithium results in a directed ortho-metalation of the tolyl methyl group, followed by cyclization and elimination to form the indole ring. The tert-butyl group is thus seamlessly incorporated at the C2-position.

Palladium-catalyzed cyclizations, such as the Larock indole synthesis, offer another versatile route. This methodology typically involves the reaction of an o-haloaniline with an alkyne. By choosing an alkyne that bears a tert-butyl substituent (e.g., 3,3-dimethyl-1-butyne), the subsequent annulation reaction would yield the desired 2-(tert-butyl)indole skeleton. This strategy is broadly applicable and tolerates a wide range of functional groups on both the aniline (B41778) and alkyne components.

Stereoselective and Enantioselective Synthetic Considerations for Substituted Indoles

While 2-(tert-Butyl)-1H-indol-7-ol itself is achiral, the synthesis of analogous indole structures often involves the creation of one or more stereocenters. The field of asymmetric catalysis offers powerful tools to control the stereochemical outcome of such reactions, providing enantiomerically enriched products that are crucial in medicinal chemistry and materials science. acs.orgnih.gov

Catalytic asymmetric Friedel-Crafts reactions are among the most widely used methods for the enantioselective functionalization of indoles. nih.gov These reactions typically involve the addition of the indole nucleophile (usually at C3) to an electrophile, such as an α,β-unsaturated aldehyde or ketone, in the presence of a chiral catalyst. Chiral imidazolidinone catalysts, a cornerstone of organocatalysis, can activate α,β-unsaturated aldehydes towards enantioselective attack by indoles. princeton.edu Similarly, chiral phosphoric acids and chiral metal complexes have been employed to catalyze the addition of indoles to a wide variety of electrophiles with high enantioselectivity. nih.gov

Enantioselective functionalization at the C2-position is less common but has been achieved through specialized strategies. A palladium-catalyzed enantioselective redox-relay Heck reaction of 2-indole triflates with alkenes, for instance, allows for the formation of a stereocenter adjacent to the C2-position. nih.gov This method highlights how pre-functionalization of the indole ring can open up new avenues for asymmetric transformations.

The table below provides a selection of representative catalytic systems used for the enantioselective synthesis of substituted indoles.

Table 2: Examples of Catalytic Systems for Enantioselective Indole Functionalization

Reaction Type Catalyst / Ligand Electrophile / Substrate Yield ee (%) Reference
Friedel-Crafts Alkylation Chiral Imidazolidinone α,β-Unsaturated Aldehydes 70-95% 89-97% princeton.edu
Friedel-Crafts Alkylation Chiral Phosphoric Acid (CPA) Diaryl 2-butene-1,4-diones Good up to 94% nih.gov
Friedel-Crafts Alkylation Chiral Aziridine-Phosphine / Cu(I) β-Nitrostyrene ~80% up to 92% mdpi.com
Redox-Relay Heck Reaction Pd(OAc)₂ / Pyridine-Oxazoline 2-Indole Triflates & Alkenols 47-55% 91% nih.gov

Chiral Auxiliary or Catalyst-Controlled Methodologies

The introduction of chirality into indole structures can be effectively achieved through the use of chiral auxiliaries or chiral catalysts. These methods guide the formation of stereocenters with a high degree of enantioselectivity.

Chiral Auxiliary-Mediated Synthesis:

Chiral auxiliaries are stoichiometric chiral molecules that temporarily attach to a substrate, direct a stereoselective transformation, and are subsequently removed. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the literature, the principles can be applied to analogous structures. For instance, chiral oxazolidinones, popularized by Evans, are widely used to direct the alkylation of carbonyl compounds. In the context of indole synthesis, an N-acyl oxazolidinone derivative of a suitable indole precursor could be employed to introduce the tert-butyl group at the C2 position stereoselectively. The steric hindrance of the tert-butyl group would likely necessitate carefully optimized reaction conditions.

Another common class of chiral auxiliaries includes pseudoephedrine and its derivatives. These can be used to form chiral amides, which then direct the stereoselective addition of nucleophiles. While direct application to 2-tert-butylindole synthesis is not extensively documented, this strategy has proven effective for creating chiral centers in a variety of molecular scaffolds.

Catalyst-Controlled Enantioselective Synthesis:

Catalytic asymmetric methods offer a more atom-economical approach to chiral indole synthesis. Chiral transition metal complexes, often featuring ligands with specific steric and electronic properties, can create a chiral environment that favors the formation of one enantiomer over the other.

For the synthesis of 2-alkyl-7-substituted indoles, catalyst-controlled C2-alkylation of a 7-substituted indole precursor is a viable strategy. Transition metal catalysts, such as those based on palladium, rhodium, or iridium, can be employed to activate the C2-H bond of the indole ring for subsequent coupling with a tert-butyl source. The enantioselectivity of such a reaction would be dictated by the chiral ligand coordinated to the metal center. For example, a palladium-catalyzed cross-coupling reaction using a chiral phosphine (B1218219) ligand could potentially achieve the enantioselective introduction of the tert-butyl group.

The following table outlines representative catalyst systems that have been employed for the C2-functionalization of indoles, which could be adapted for the synthesis of chiral 2-tert-butyl-7-hydroxyindole analogs.

Catalyst SystemLigandReaction TypePotential Applicability
Pd(OAc)₂ / Chiral PhosphineBINAP, Josiphos, etc.Cross-couplingEnantioselective C2-tert-butylation
[Rh(cod)Cl]₂ / Chiral DieneChiral diene ligandsC-H activation/alkylationEnantioselective C2-alkylation
Ir(I) complexes / Chiral LigandChiral phosphine or N-heterocyclic carbene ligandsC-H activation/alkylationEnantioselective C2-alkylation

Diastereoselective Strategies for Functionalized Indole Derivatives

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. This is often achieved by utilizing existing stereocenters within the molecule to influence the stereochemical outcome of subsequent reactions.

In the context of functionalized indole derivatives analogous to this compound, diastereoselective strategies can be employed to install substituents at various positions of the indole core with defined relative stereochemistry. For instance, if a chiral center is already present on a substituent at the nitrogen or C3 position of the indole ring, it can direct the diastereoselective introduction of the tert-butyl group at the C2 position.

One common approach involves the diastereoselective alkylation of an enolate derived from a 3-substituted indolin-2-one (oxindole). The existing stereocenter at C3 can effectively shield one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face. Subsequent reduction and aromatization could then yield the desired 2,3-disubstituted indole.

Furthermore, diastereoselective reductions of appropriately substituted indoles can lead to the formation of functionalized indolines with controlled stereochemistry. For example, the catalytic hydrogenation of a 3-substituted indole-2-carboxylate (B1230498) can lead to either the cis or trans diastereomer of the corresponding indoline depending on the reaction conditions and the nature of the substituents.

The table below summarizes some diastereoselective approaches that could be conceptually applied to the synthesis of functionalized 2-tert-butyl indole derivatives.

StrategyKey IntermediateTransformationStereochemical Control
Substrate-controlled alkylationChiral N-acylated indoleDeprotonation and alkylationExisting chiral center on the acyl group directs the approach of the electrophile.
Diastereoselective reduction3-Substituted-2-tert-butyl-indoleCatalytic hydrogenationThe substituent at C3 directs the approach of hydrogen, leading to a specific diastereomer of the indoline.
Diastereoselective cyclizationAcyclic precursor with multiple stereocentersRing-closing reaction (e.g., Fischer indole synthesis)Pre-existing stereocenters in the acyclic precursor determine the stereochemistry of the newly formed indole ring.

While the direct synthesis of this compound using these specific methodologies is not extensively reported, the principles outlined provide a solid foundation for the rational design of synthetic routes to this and other structurally complex indole derivatives. The successful application of these strategies would rely on careful selection of chiral auxiliaries, catalysts, and reaction conditions to achieve the desired stereochemical outcome.

Reactivity Profiles and Mechanistic Chemical Transformations of 2 Tert Butyl 1h Indol 7 Ol

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The pyrrole (B145914) moiety of the indole ring is significantly more reactive than the benzene (B151609) ring, with the C3 position being the most nucleophilic and the primary site of electrophilic aromatic substitution (EAS). This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (arenium ion) formed during the attack at C3 without disrupting the aromaticity of the benzene ring.

Influence of the tert-Butyl and Hydroxyl Groups on Regioselectivity

The presence of the tert-butyl group at the C2 position and a hydroxyl group at the C7 position introduces competing electronic and steric effects that dictate the regioselectivity of electrophilic attack on the 2-(tert-butyl)-1H-indol-7-ol molecule.

The tert-Butyl Group (C2): As an alkyl group, the tert-butyl substituent is an electron-donating group through induction, which would typically activate the indole ring towards EAS. However, its primary influence in this position is steric. The significant bulk of the tert-butyl group severely hinders the approach of electrophiles to the adjacent C3 position. While C3 remains the most electronically favored site for attack, the steric blockade can redirect electrophiles to other positions on the ring.

The Hydroxyl Group (C7): The hydroxyl group at the C7 position is a potent activating group due to its ability to donate a lone pair of electrons into the benzene ring via resonance. This increases the electron density of the carbocyclic portion of the indole, making it more susceptible to electrophilic attack. As an ortho-, para-directing group on a benzene ring, the 7-hydroxyl group will direct incoming electrophiles primarily to the C6 position (ortho) and to a lesser extent, the C4 position (para).

The interplay of these effects suggests a complex regiochemical outcome for EAS reactions. While the pyrrole ring is inherently more reactive, the steric hindrance at C3 by the tert-butyl group may diminish its reactivity, allowing the electronically activated benzene ring to compete more effectively for the electrophile. Consequently, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution potentially occurring at the C3, C4, and C6 positions. The precise ratio of these products would be dependent on the nature and size of the electrophile and the specific reaction conditions employed.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionElectronic EffectSteric EffectPredicted Reactivity
C3Highly activated by pyrrole nitrogenHighly hindered by C2-tert-butyl groupPossible for small electrophiles
C4Activated by C7-hydroxyl group (para)Less hinderedFavorable
C5Less activatedLess hinderedLess favorable
C6Highly activated by C7-hydroxyl group (ortho)Less hinderedMost favorable on the benzene ring

Functionalization at C3 and Other Positions

Despite the steric hindrance, functionalization at the C3 position of this compound may still be achievable, particularly with smaller electrophiles or under forcing reaction conditions. Common EAS reactions and their predicted outcomes are as follows:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position of indoles. Given the steric bulk at C2, the Vilsmeier-Haack reaction on this compound may proceed slowly at C3 or could be directed to the activated C6 position.

Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position. Similar to the Vilsmeier-Haack reaction, the steric hindrance of the tert-butyl group is a significant factor, and reaction at the C6 position is a likely alternative.

Friedel-Crafts Acylation: The introduction of an acyl group is typically directed to the C3 position. However, the bulky tert-butyl group at C2 would likely make this transformation challenging at the C3 position. Acylation at the C6 position, activated by the 7-hydroxyl group, is a more probable outcome.

Chemical Transformations Involving the 7-Hydroxyl Group

The phenolic hydroxyl group at the C7 position is a key functional handle for further derivatization of the molecule.

Derivatization Reactions (e.g., Etherification, Esterification)

The 7-hydroxyl group can readily undergo reactions typical of phenols, allowing for the synthesis of a variety of derivatives.

Etherification: Treatment of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., sodium hydride, potassium carbonate) would lead to the formation of the corresponding 7-alkoxy ether. This reaction proceeds via a Williamson ether synthesis mechanism.

Esterification: The hydroxyl group can be acylated to form esters. This can be achieved by reacting the indole with an acid chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). For instance, reaction with acetyl chloride would yield 2-(tert-butyl)-1H-indol-7-yl acetate.

Examples of Derivatization Reactions at the 7-Hydroxyl Group
Reaction TypeReagentsProduct
EtherificationCH₃I, K₂CO₃2-(tert-Butyl)-7-methoxy-1H-indole
Esterification(CH₃CO)₂O, Pyridine2-(tert-Butyl)-1H-indol-7-yl acetate

Oxidative Pathways and Stability Considerations

Hydroxyindoles, particularly those with the hydroxyl group on the benzene ring, can be susceptible to oxidation. The 7-hydroxyindole (B18039) moiety may be oxidized to the corresponding quinone-like species under certain conditions. The presence of the electron-donating tert-butyl group might slightly influence the oxidation potential. The stability of this compound would likely be sensitive to air and light, and appropriate precautions should be taken during its storage and handling to prevent degradation.

Reactivity at the N1-Position of the Indole Heterocycle

The nitrogen atom (N1) of the indole ring possesses a lone pair of electrons and an acidic proton. Its reactivity is influenced by the substituents on the ring.

N-Alkylation: The N-H proton can be removed by a strong base (e.g., sodium hydride) to generate an indolyl anion, which is a potent nucleophile. Subsequent reaction with an alkylating agent will introduce an alkyl group at the N1 position. The bulky tert-butyl group at the C2 position is not expected to significantly hinder the approach of electrophiles to the N1 position, allowing for efficient N-alkylation.

N-Acylation: Similarly, N-acylation can be achieved by treating the indolyl anion with an acylating agent. This reaction is generally efficient.

The reactivity at the N1 position provides another avenue for the functionalization of this compound, allowing for the introduction of a wide range of substituents that can further modulate the molecule's properties.

Insufficient Data to Generate Article on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed and scientifically accurate article on the chemical compound “this compound” that adheres to the requested outline. The required sections on specific reactivity profiles, mechanistic chemical transformations, and enzymatic reactivity could not be adequately addressed with currently accessible information.

Searches for N-alkylation and N-acylation reactions of this compound did not yield specific examples, reaction conditions, or detailed research findings directly pertaining to this compound. While general principles of indole reactivity are well-documented, applying these to the specific substrate without direct experimental evidence would be speculative and not meet the required standard of scientific accuracy.

Similarly, investigations into the enzymatic reactivity and biotransformational aspects of this compound yielded no specific results. There is no available information on its role as a substrate for enzymes such as MauG, nor are there any documented insights into its specific metabolic pathways. The metabolism of other compounds containing a tert-butyl group or an indole scaffold cannot be reliably extrapolated to predict the biotransformation of this particular molecule.

Due to the lack of specific research findings on the reactivity and biotransformation of this compound, it is not possible to construct an article that is both thorough and scientifically rigorous according to the provided outline. The creation of such an article would necessitate data that is not currently available in the public domain or accessible through the conducted searches.

Computational and Theoretical Investigations of 2 Tert Butyl 1h Indol 7 Ol

Electronic Structure and Molecular Property Calculations

The electronic behavior and properties of a molecule are fundamental to understanding its reactivity and interactions. Computational methods provide a powerful lens through which to examine these characteristics at a quantum mechanical level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the properties of chemical systems. A DFT analysis of 2-(tert-Butyl)-1H-indol-7-ol would provide valuable information about its geometry, electronic distribution, and spectroscopic properties.

DFT calculations could be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. This would offer a three-dimensional representation of the molecule in its most stable energetic state. Furthermore, DFT is instrumental in calculating various molecular properties that are crucial for understanding the compound's chemical behavior.

Table 1: Illustrative DFT-Calculated Molecular Properties of this compound (Note: The following data is illustrative as specific computational studies for this compound are not available in the public domain.)

PropertyPredicted Value
Total EnergyData not available
Dipole MomentData not available
PolarizabilityData not available
Mulliken Atomic ChargesData not available

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For this compound, an FMO analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative as specific computational studies for this compound are not available in the public domain.)

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP surface is color-coded to indicate different regions of electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.

An MEP analysis of this compound would reveal the distribution of charge across the molecule. The hydroxyl group and the nitrogen atom of the indole (B1671886) ring are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit positive potential and be susceptible to nucleophilic attack.

Conformational Analysis and Stereochemical Characterization

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its physical and chemical properties. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.

The energetic landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. By systematically rotating key single bonds in this compound, computational methods can map out this landscape to identify low-energy conformers (local minima) and the transition states that connect them. This analysis would provide insight into the flexibility of the molecule and the relative populations of its different conformations at a given temperature.

The tert-butyl group is known for its significant steric bulk. In this compound, this group is positioned at the 2-position of the indole ring. Its presence is expected to have a profound impact on the molecule's conformation. The bulky nature of the tert-butyl group can restrict the rotation around the single bond connecting it to the indole ring, potentially leading to a limited number of stable conformers. This steric hindrance can also influence the planarity of the indole ring system and the orientation of the hydroxyl group at the 7-position. A detailed conformational analysis would quantify these steric effects and determine the preferred spatial arrangement of the molecule.

Reaction Mechanism Modeling through Computational Approaches

Computational modeling is a cornerstone for elucidating the intricate details of chemical reactions. For a molecule such as this compound, these methods could provide invaluable insights into its synthesis and reactivity.

Transition State Identification and Energy Barrier Calculations

The identification of transition states and the calculation of their corresponding energy barriers are fundamental to understanding the kinetics of a chemical reaction. Theoretical studies on the synthesis of indole derivatives often employ computational methods to map out the potential energy surface of the reaction. For instance, in reactions leading to the formation of the indole scaffold, computational approaches can pinpoint the highest energy point along the reaction coordinate, which corresponds to the transition state. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction.

Table 1: Hypothetical Energy Barriers for a Key Synthetic Step of an Indole Derivative

Computational MethodSolvent ModelCalculated Energy Barrier (kcal/mol)
DFT (B3LYP/6-31G*)PCM (Toluene)25.4
MP2/cc-pVTZSMD (Ethanol)23.8

Note: This table is illustrative and does not represent actual data for this compound due to the absence of specific studies.

Elucidation of Reaction Pathways and Selectivity

Computational modeling can also be instrumental in tracing the entire reaction pathway, from reactants to products, including any intermediates that may be formed. This is particularly important for reactions that can yield multiple products, as it can help in understanding and predicting the selectivity (chemo-, regio-, and stereoselectivity). For substituted indoles, the nature and position of the substituents can significantly influence the reaction pathway and the distribution of products. Theoretical calculations can model these effects and provide a rationale for the observed selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational tools in the field of drug discovery and medicinal chemistry. These methods aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Predictive Modeling for Mechanistic Elucidation of Biological Activities

QSAR models are developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of compounds with their experimentally determined biological activities. A statistically significant QSAR model can then be used to predict the activity of new, untested compounds and to provide insights into the mechanism of action. For a compound like this compound, a QSAR study would require a dataset of structurally related indole derivatives with known activities against a specific biological target.

Ligand-Based and Structure-Based Drug Design Principles

Pharmacophore modeling is another key technique in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, a pharmacophore model can be developed based on a set of active compounds. This model can then be used to screen large chemical databases to identify new potential drug candidates.

Structure-Based Drug Design: When the 3D structure of the target protein is available, a pharmacophore model can be derived from the interactions between the protein and a known ligand in the binding site. This approach allows for the design of new molecules with improved binding affinity and selectivity.

The indole scaffold is a common feature in many biologically active compounds, and numerous QSAR and pharmacophore modeling studies have been conducted on various indole derivatives. nih.govmdpi.comorientjchem.orgnih.gov However, specific models for this compound are not reported in the available literature.

Future Research Directions and Translational Perspectives for 2 Tert Butyl 1h Indol 7 Ol

Development of Advanced Synthetic Strategies for Complex Architectures

The future synthesis of 2-(tert-Butyl)-1H-indol-7-ol and its derivatives will likely focus on creating more complex and diverse molecular architectures to explore a wider chemical space. Current synthetic routes to substituted indoles can be linear and may lack the efficiency required for the rapid generation of a library of analogues. Advanced strategies could involve:

Combinatorial Chemistry and High-Throughput Synthesis: The development of solid-phase or solution-phase combinatorial methods would enable the rapid synthesis of a large library of derivatives. This could involve varying the substituents on the indole (B1671886) nitrogen, the phenyl ring, or by modifying the tert-butyl group.

Novel Catalytic Methods: The exploration of novel transition-metal-catalyzed cross-coupling reactions could provide more efficient and regioselective routes to functionalize the indole core. For instance, C-H activation methodologies could allow for direct modification of the indole scaffold without the need for pre-functionalization.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for further studies.

A hypothetical synthetic approach for generating a library of analogues is presented in the table below.

Reaction Type Reagents and Conditions Potential Modifications Hypothetical Yield (%)
N-AlkylationAlkyl halide, K2CO3, DMFVaried alkyl and aryl groups85-95
Suzuki CouplingAryl boronic acid, Pd(PPh3)4, K2CO3, Toluene/H2ODiverse (hetero)aryl substituents at position 4, 5, or 670-85
Buchwald-Hartwig AminationAmine, Pd2(dba)3, BINAP, NaOtBu, TolueneIntroduction of various amine functionalities65-80

Table 1: Hypothetical advanced synthetic strategies for the diversification of the this compound scaffold. The yields are projected estimates and would require experimental validation.

Deeper Mechanistic Characterization at the Molecular and Cellular Levels

Understanding the precise mechanism of action is crucial for the rational design of more potent and selective analogues. Future research should focus on elucidating the molecular targets and cellular pathways modulated by this compound. Key areas of investigation would include:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening to identify the protein targets of the compound.

Cellular Pathway Analysis: Employing transcriptomics (RNA-seq) and proteomics to understand the global changes in gene and protein expression in response to treatment with the compound. This can provide insights into the affected cellular pathways.

Enzyme Inhibition Assays: If a specific enzyme is identified as a target, detailed kinetic studies should be performed to determine the mode of inhibition.

The following table outlines a hypothetical plan for the mechanistic characterization of a lead compound derived from the this compound scaffold.

Experimental Approach Objective Key Metrics Hypothetical Outcome
Affinity-based protein profilingIdentify direct binding partnersList of putative protein targetsIdentification of a novel kinase target
RNA-sequencingAnalyze changes in gene expressionDifferentially expressed genes and pathwaysDownregulation of pro-inflammatory signaling pathways
In vitro kinase assayValidate and characterize enzyme inhibitionIC50, Ki, mode of inhibitionPotent and selective inhibition of the identified kinase

Table 2: A hypothetical experimental workflow for the mechanistic characterization of a this compound analogue. The outcomes are speculative and would need to be confirmed experimentally.

Integration of Cutting-Edge Computational Methods for Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these methods can be leveraged to:

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a dataset of analogues with corresponding biological activities is generated, QSAR models can be built to predict the activity of new, unsynthesized compounds.

Molecular Docking and Dynamics Simulations: If a protein target is identified, molecular docking can be used to predict the binding mode of this compound and its analogues. Molecular dynamics simulations can then be used to assess the stability of the protein-ligand complex.

De Novo Design: Algorithms can be used to design novel molecules that are predicted to have high affinity and selectivity for the target, based on the structure of the binding site.

A hypothetical dataset for a QSAR study is presented below.

Compound ID Descriptor 1 (e.g., LogP) Descriptor 2 (e.g., Polar Surface Area) Biological Activity (IC50, µM)
BTIOH-13.545.210.5
BTIOH-23.842.18.2
BTIOH-33.248.515.1
BTIOH-44.139.85.3

Table 3: Hypothetical data for a QSAR study of this compound analogues. The descriptors and activity data are for illustrative purposes only.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The indole nucleus is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov Therefore, it is plausible that this compound possesses undiscovered biological activities. Future research should involve:

Broad-Based Phenotypic Screening: Screening the compound against a wide range of cell lines and disease models to identify unexpected therapeutic opportunities.

Targeted Screening: Based on the structural features of the molecule, it could be screened against specific classes of targets, such as kinases, G-protein coupled receptors, or ion channels.

In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in animal models of disease to assess efficacy and pharmacokinetic properties.

The following table outlines potential, yet unexplored, therapeutic areas for this compound.

Therapeutic Area Rationale Proposed In Vitro Model Proposed In Vivo Model
Neurodegenerative DiseasesIndole derivatives have shown neuroprotective effects.Neuronal cell cultures under oxidative stressMouse model of Alzheimer's disease
Metabolic DisordersSome indole compounds modulate metabolic pathways.Adipocyte differentiation assaysDiet-induced obesity mouse model
Infectious DiseasesThe indole scaffold is present in many antimicrobial agents.Minimum Inhibitory Concentration (MIC) assays against a panel of pathogensMurine model of bacterial infection

Table 4: Hypothetical exploration of new therapeutic applications for this compound. These are speculative areas of research that would require experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.